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molecular formula C9H6N4S B8720794 2-(Pyridin-2-ylamino)-thiazole-5-carbonitrile CAS No. 329793-30-8

2-(Pyridin-2-ylamino)-thiazole-5-carbonitrile

Cat. No. B8720794
M. Wt: 202.24 g/mol
InChI Key: DJUPCZRMXNBXKZ-UHFFFAOYSA-N
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Patent
US06586423B2

Procedure details

A flame dried round-bottom flask under Ar was charged with NaH (60% dispersion 0.037 g, 0.91 mmol). Anhydrous THF, 2 mL, was added followed by the addition of 2-aminopyridine (0.032 g, 0.033 mmol). 2-Chloro-thiazole-5-carbonitrile (9-2, 0.044 g, 0.30 mmol) was added and the reaction was heated to reflux. After 2 h the reaction was cooled and quenched by the addition of water. The THF was removed in vacuo and the precipitate which formed was filtered and washed with water. The solid was recrystallized from DMSO to provide a pure sample of the desired product. 1H NMR (DMSO-d6) d 12.23 (s, 1H), 8.40 (m, 1H), 8.27 (s, 1h), 7.82 (m, 1H), 7.15 (d, 1H, J=8.3 Hz), 7.08 (m, 1H). MS [M+H]+=203.0.
Name
Quantity
0.037 g
Type
reactant
Reaction Step One
Quantity
0.032 g
Type
reactant
Reaction Step Two
Quantity
0.044 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.Cl[C:11]1[S:12][C:13]([C:16]#[N:17])=[CH:14][N:15]=1>C1COCC1>[N:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[NH:3][C:11]1[S:12][C:13]([C:16]#[N:17])=[CH:14][N:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.037 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0.032 g
Type
reactant
Smiles
NC1=NC=CC=C1
Step Three
Name
Quantity
0.044 g
Type
reactant
Smiles
ClC=1SC(=CN1)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
After 2 h the reaction was cooled
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The THF was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from DMSO

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)NC=1SC(=CN1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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